2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid
Description
Properties
IUPAC Name |
2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-12-10(13-17-7)6-16-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASNVTNLGUQSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with a suitable benzoic acid derivative under specific conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess antibacterial and antifungal properties. The introduction of the methoxy group in 2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid enhances its solubility and bioavailability, making it a candidate for further exploration as an antimicrobial agent .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Research into similar oxadiazole derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines. This property could be harnessed for developing new anti-inflammatory drugs .
Pesticide Development
The unique structure of this compound positions it as a candidate for developing novel pesticides. The oxadiazole ring is known for its insecticidal properties against various pests. Studies suggest that modifications to this structure could lead to compounds with enhanced efficacy and reduced toxicity to non-target organisms .
Polymer Chemistry
In materials science, the incorporation of oxadiazole-containing compounds into polymers can enhance thermal stability and mechanical properties. Research indicates that polymers with oxadiazole units exhibit improved resistance to thermal degradation and better mechanical performance . This makes this compound a potential additive in high-performance materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Position: The position of the oxadiazole and methoxy groups significantly impacts solubility and bioavailability.
- Alkyl Chain Modifications : Replacing the methyl group with ethyl (as in 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Thermodynamic and Spectroscopic Data
- Melting Points : The 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid exhibits a high melting point (267–269°C), indicative of strong intermolecular interactions due to direct ring attachment .
- Acidity : Derivatives like 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acids have pKa values influenced by electron-withdrawing groups (e.g., oxadiazole) .
Biological Activity
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid is an organic compound that features a benzoic acid backbone with a methoxy group and a 1,2,4-oxadiazole ring. This unique structure suggests potential biological activities that warrant detailed exploration. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O4. The compound's structure can be represented by the following SMILES notation: CC1=NC(=NO1)COC2=CC=CC=C2C(=O)O. The presence of both the methoxy and oxadiazole groups contributes to its potential reactivity and biological interactions.
Antimicrobial Properties
The oxadiazole ring is also associated with antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. The potential of this compound as an antimicrobial agent remains to be fully explored but could offer significant therapeutic benefits.
Anti-inflammatory Effects
Oxadiazole derivatives are known to exhibit anti-inflammatory properties. Given the structural similarities with other bioactive compounds in this class, it is plausible that this compound may also possess such effects. Future research should focus on elucidating these properties through in vitro and in vivo studies.
Research Findings and Case Studies
While specific literature on the biological activity of this compound is sparse, related studies provide insight into its potential effects:
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing 2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of amidoxime precursors under controlled pH and temperature. Subsequent functionalization includes coupling the oxadiazole moiety to a benzoic acid derivative using alkylation or esterification strategies. Ultrasound-assisted methods may enhance reaction efficiency by improving molecular interactions . Optimization focuses on minimizing side products, such as unreacted intermediates, through purification techniques like column chromatography or recrystallization.
How can the purity and structural integrity of this compound be validated?
Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for research use).
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and oxadiazole positions).
- Mass Spectrometry (MS) : To verify molecular weight (C₁₁H₁₀N₂O₄, theoretical MW: 234.21 g/mol) .
- Melting Point Analysis : Compare observed values with literature data (e.g., derivatives in show mp 217–220°C).
What are the key stability considerations for long-term storage?
Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, strong oxidizing agents, or direct sunlight, as these may degrade the oxadiazole ring or hydrolyze the methoxy group. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) are recommended to predict shelf life .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Substituent Variation : Synthesize analogs with modified methyl (5-position) or methoxy groups to evaluate effects on bioactivity (e.g., replacing methyl with halogen or bulkier alkyl groups).
- Biological Assays : Test analogs in in vitro models (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. For example, triazole-containing analogs () show enhanced antimicrobial properties, suggesting similar SAR strategies for oxadiazoles .
- Computational Docking : Use molecular modeling (e.g., AutoDock) to predict binding affinities to target proteins, such as cyclooxygenase-2 (COX-2) or bacterial enzymes .
How should contradictory data in biological assays be addressed?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Reproducibility Checks : Replicate experiments across multiple labs using standardized protocols.
- Impurity Profiling : Use LC-MS to identify and quantify side products (e.g., notes hazardous decomposition products like carbon oxides).
- Dose-Response Curves : Establish clear EC₅₀/IC₅₀ values to rule out false positives/negatives .
What advanced techniques are suitable for studying environmental fate and ecotoxicity?
- Soil Mobility Studies : Use HPLC or GC-MS to track compound persistence in soil/water matrices.
- Ecotoxicology Models : Expose Daphnia magna or Danio rerio (zebrafish) to assess acute toxicity (LC₅₀) and bioaccumulation potential. Note that ecological data for this compound is limited, requiring novel experimental designs ( outlines protocols for environmental impact studies) .
How can crystallographic data enhance understanding of its physicochemical properties?
Single-crystal X-ray diffraction can resolve:
- Conformational Flexibility : Determine if the oxadiazole ring adopts planar or puckered configurations.
- Intermolecular Interactions : Hydrogen bonding patterns (e.g., between benzoic acid and solvent molecules) that influence solubility and stability.
- Polymorphism Screening : Identify crystalline forms with varying bioavailability .
Methodological Challenges
What strategies optimize yield in large-scale synthesis?
- Flow Chemistry : Continuous synthesis reduces reaction time and improves scalability.
- Catalytic Systems : Use palladium or copper catalysts for efficient coupling steps (e.g., highlights ultrasound-assisted methods).
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
How can forced degradation studies identify degradation pathways?
- Acid/Base Hydrolysis : Expose the compound to HCl/NaOH to simulate gastric/intestinal conditions.
- Oxidative Stress : Use H₂O₂ or UV light to generate radicals, then analyze byproducts via LC-MS/MS.
- Thermal Degradation : Monitor decomposition at elevated temperatures (e.g., 100°C) to predict stability under storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
